![molecular formula C16H19O3P B14330277 [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid CAS No. 97531-60-7](/img/structure/B14330277.png)
[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a 2-methylphenyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid typically involves the reaction of appropriate phosphonic acid derivatives with substituted propyl chains. One common method is the reaction of a Grignard reagent with a chlorophosphine, followed by hydrolysis to yield the phosphonic acid . Another approach involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro-substituted derivatives, while oxidation of the phosphonic acid group can produce phosphonic acid esters .
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and as a probe for studying phosphonate metabolism .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases due to its ability to target bone tissue .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and as an additive in lubricants and coatings .
Mécanisme D'action
The mechanism of action of [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-(2-Methoxyphenyl)propionic acid: Similar in structure but with a methoxy group instead of a methyl group.
Phosphonic acid derivatives: Compounds with similar phosphonic acid groups but different substituents on the propyl chain.
Uniqueness: [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand, enzyme inhibitor, and its potential therapeutic applications set it apart from other phosphonic acid derivatives .
Propriétés
Numéro CAS |
97531-60-7 |
|---|---|
Formule moléculaire |
C16H19O3P |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
[3-(2-methylphenyl)-1-phenylpropyl]phosphonic acid |
InChI |
InChI=1S/C16H19O3P/c1-13-7-5-6-8-14(13)11-12-16(20(17,18)19)15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3,(H2,17,18,19) |
Clé InChI |
GUANQJMNZCJSSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCC(C2=CC=CC=C2)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


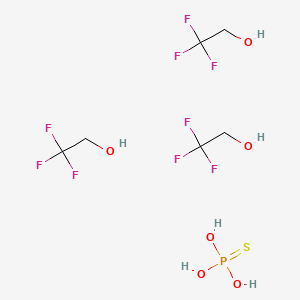
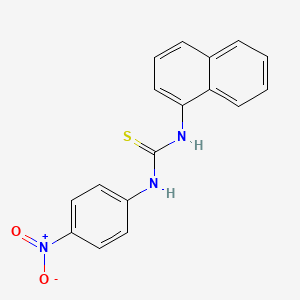
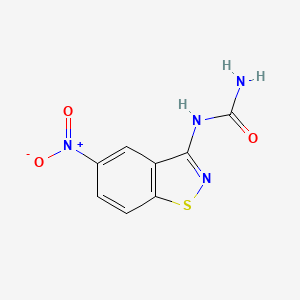
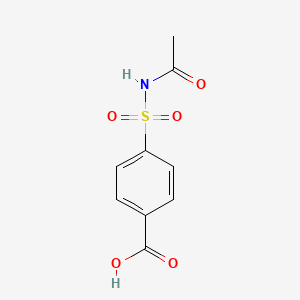
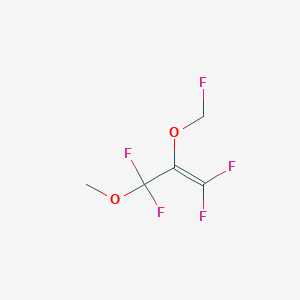
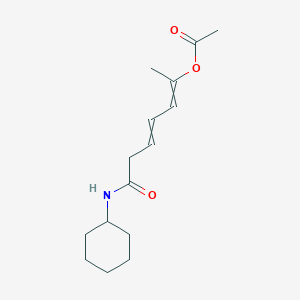
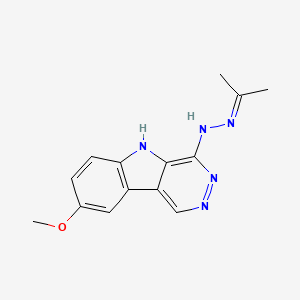
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)

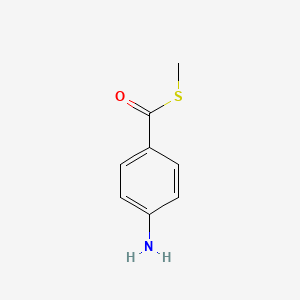
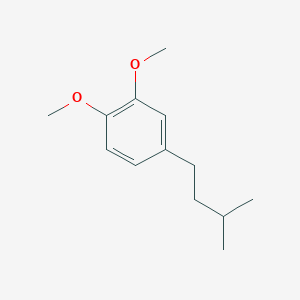
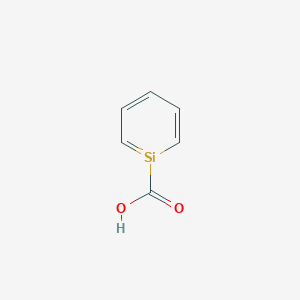
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
